1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- is a heterocyclic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . These methods often utilize microwave irradiation to reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of 1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- typically involves large-scale cyclocondensation reactions using readily available starting materials. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted oxazepines, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit histone deacetylase, which plays a role in gene expression and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
1,4-Benzoxazepine: Exhibits antibacterial and antioxidant activities.
1,4-Oxazepane: Used in the synthesis of various pharmaceuticals and materials.
The uniqueness of 1,4-Oxazepine, hexahydro-7-methoxy-4,7-dimethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
57492-64-5 |
---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
7-methoxy-4,7-dimethyl-1,4-oxazepane |
InChI |
InChI=1S/C8H17NO2/c1-8(10-3)4-5-9(2)6-7-11-8/h4-7H2,1-3H3 |
InChI-Schlüssel |
QTLZGKWNNJVPRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CCO1)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.